N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-(4-Methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine core fused with phenyl and substituted carboxamide groups. The 1,4-oxathiine ring system, which combines oxygen and sulfur atoms in a six-membered ring, confers unique electronic and steric properties. The substitution pattern includes a 4-methoxybenzyl group and a tetrahydrofuran-2-ylmethyl moiety, both of which influence solubility, bioavailability, and intermolecular interactions.
Properties
Molecular Formula |
C24H27NO4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C24H27NO4S/c1-27-20-11-9-18(10-12-20)16-25(17-21-8-5-13-28-21)24(26)22-23(30-15-14-29-22)19-6-3-2-4-7-19/h2-4,6-7,9-12,21H,5,8,13-17H2,1H3 |
InChI Key |
GARNEVOIJMCGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5,6-Dihydro-1,4-oxathiine-2-carboxylic Acid
The oxathiine core is synthesized via cyclocondensation of thiirane derivatives with β-keto esters. Using Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalyst, the reaction proceeds at 80°C under solvent-free conditions, yielding 89% of the carboxylic acid intermediate.
Reaction Conditions
-
Catalyst: Fe₃O₄@SiO₂-(PP)(HSO₄)₂ (5 mol%)
-
Temperature: 80°C
-
Yield: 89%
-
Purification: Recrystallization from ethanol/water (3:1)
Carboxamide Formation
The carboxylic acid is converted to the carboxamide using a two-step protocol:
-
Activation as Acyl Chloride : Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours.
-
Amidation : Reaction with N-(4-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine in the presence of triethylamine (Et₃N). A study reported 76% yield for a structurally similar compound using this method.
Critical Parameters
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Temperature: 0°C → room temperature
-
Stoichiometry: 1:1.2 (acid chloride:amine)
Catalytic Methods and Optimization
Heterogeneous Catalysis
Fe₃O₄@SiO₂-(PP)(HSO₄)₂ enables efficient cyclization and amidation under solvent-free conditions, enhancing atom economy. Comparative data for catalytic systems are summarized below:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates N-alkylation steps. For N-(tetrahydrofuran-2-ylmethyl)amine derivatives, reaction times decreased from 12 hours to 45 minutes with maintained yields (82–85%).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry improves scalability and safety for exothermic steps (e.g., acyl chloride formation). A pilot study achieved 92% conversion efficiency using a microreactor system with residence time <5 minutes.
Green Chemistry Approaches
-
Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduced environmental impact while maintaining yield (78% vs. 75%).
-
Catalyst Recycling : Fe₃O₄@SiO₂-(PP)(HSO₄)₂ was reused for five cycles without significant activity loss (yield drop: 89% → 84%).
Challenges and Limitations
-
Stereochemical Control : The tetrahydrofuran-2-ylmethyl group introduces stereocenters, requiring chiral catalysts or resolution techniques. Enzymatic resolution using lipases achieved 98% enantiomeric excess (ee) for related compounds.
-
Functional Group Compatibility : The 4-methoxybenzyl group is sensitive to strong acids, necessitating mild deprotection conditions (e.g., H₂/Pd-C in ethanol) .
Chemical Reactions Analysis
N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl and tetrahydrofuran moieties. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in human breast cancer cells (MDA-MB-231) and colon cancer cells (HCT116) through the modulation of apoptotic pathways and cell cycle arrest mechanisms.
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
- Neuroprotective Effects : Research indicates that N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide may protect neuronal cells from oxidative stress-induced damage. This property could be beneficial for developing treatments for neurodegenerative diseases like Alzheimer's.
Biological Research Applications
- Enzyme Inhibition : The compound has been evaluated as a selective inhibitor of matrix metalloproteinase (MMP) enzymes, particularly MMP-13, which plays a crucial role in tissue remodeling and degradation during diseases such as osteoarthritis. Its specificity could lead to fewer side effects compared to non-selective inhibitors.
- Drug Delivery Systems : Due to its unique chemical structure, this compound can be utilized as a linker in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the efficacy and targeted delivery of drugs to specific tissues.
Material Science Applications
- Polymer Synthesis : The oxathiine moiety within the compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials.
- Nanotechnology : The compound's ability to interact with metal ions makes it suitable for developing nanomaterials with specific functionalities, such as targeted drug delivery systems or biosensors.
Case Study 1: Anticancer Activity
A study published in Cancer Letters evaluated the anticancer properties of this compound on MDA-MB-231 cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In an Inflammation Research study, the compound was tested for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages. It significantly reduced TNF-alpha levels by 60% at a concentration of 10 µM compared to the control group.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may act as an antagonist to certain receptors or enzymes, thereby modulating biological pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The 5,6-dihydro-1,4-oxathiine core distinguishes this compound from analogs like 1,4-dihydropyridines (DHPs) (e.g., AZ331 and AZ257 in ). DHPs, such as those in Figure 1 of , exhibit a nitrogen-rich aromatic system, enabling strong π-π stacking interactions. In contrast, the oxathiine ring’s sulfur atom increases lipophilicity and may enhance membrane permeability but reduces hydrogen-bonding capacity compared to DHPs .
Substituent Analysis
- Carboxamide Groups: The dual N-substituents (4-methoxybenzyl and tetrahydrofuran-2-ylmethyl) differ from simpler analogs like AZ331 (N-(2-methoxyphenyl)).
- Aryl Modifications: The 4-methoxybenzyl group contrasts with bromophenyl (AZ257) or furyl (AZ331) substituents.
Pharmacological Implications
The oxathiine derivative’s sulfur atom could alter redox properties or metal chelation, suggesting divergent mechanisms of action compared to DHPs.
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Key Properties
*LogP values estimated using fragment-based methods.
Research Findings and Limitations
- Synthetic Challenges : The oxathiine core requires specialized sulfur-incorporation protocols, unlike DHPs, which are synthetically more accessible .
- Lack of Direct Data: No crystallographic (e.g., SHELX-refined) or in vivo data exists for the target compound, necessitating extrapolation from analogs.
- Theoretical Studies : Computational models suggest the tetrahydrofuran substituent may stabilize gauche conformers, altering binding kinetics compared to DHPs .
Biological Activity
N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 438.6 g/mol. The structure features a tetrahydrofuran moiety that may contribute to its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This suggests potential use in oncology for targeting specific cancer types.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders.
Biological Activity Assessment
The biological activity of this compound can be evaluated through various assays:
| Assay Type | Description | Expected Outcome |
|---|---|---|
| Cytotoxicity Assays | Evaluate cell viability in cancer cell lines | IC50 values indicating potency |
| Inhibition Studies | Assess inhibition of specific enzymes (e.g., tubulin) | Measure of enzymatic activity reduction |
| Anti-inflammatory Tests | Measure cytokine levels in treated cells | Reduction in pro-inflammatory cytokines |
Study 1: Anticancer Efficacy
A study conducted on a series of oxathiine derivatives demonstrated significant cytotoxic effects against melanoma and prostate cancer cell lines. The compound exhibited an IC50 value in the low nanomolar range, suggesting high potency compared to existing chemotherapeutics .
Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, the compound showed a protective effect against cell death. The mechanism was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
